

1-(1-Bromoethyl)-3-(trifluoromethyl)benzene

CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(1-Bromoethyl)-3-(trifluoromethyl)benzene
Cat. No.:	B1272926

[Get Quote](#)

Technical Guide: 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene**, a halogenated aromatic compound of interest in synthetic organic chemistry and drug discovery. Due to its reactive benzylic bromide and the presence of a trifluoromethyl group, this molecule serves as a versatile building block for the introduction of the 1-(3-(trifluoromethyl)phenyl)ethyl moiety in the synthesis of more complex molecules.

Chemical Identity and Properties

The primary identifier for **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene** is CAS Number 59770-96-6.^{[1][2][3][4]} An alternative CAS Number, 68120-41-2, has also been associated with this compound under the synonym alpha-Methyl-3-trifluoromethylbenzyl bromide.^{[5][6][7][8]}

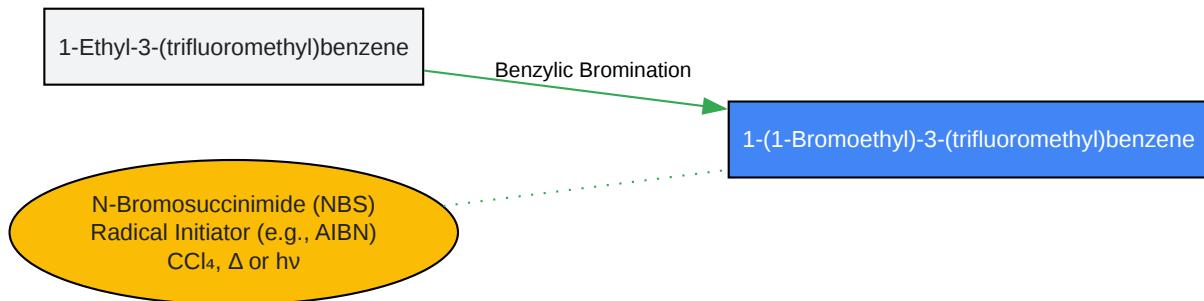

A summary of the available physicochemical data for **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene** and a comparative analysis with its structural isomers and related compounds are presented below.

Table 1: Physicochemical Data of **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene** and Related Compounds

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene	59770-96-6	C ₉ H ₈ BrF ₃	253.06	81.6[9]
1-(Bromomethyl)-3-(trifluoromethyl)benzene	402-23-3	C ₈ H ₆ BrF ₃	239.03	Not available
1-Bromo-3-(trifluoromethyl)benzene	401-78-5	C ₇ H ₄ BrF ₃	225.01	Not available
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene	160376-84-1	C ₁₀ H ₇ BrF ₆	321.06	Not available

Synthesis Pathway

A plausible and commonly employed method for the synthesis of **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene** is the radical bromination of the benzylic position of 1-ethyl-3-(trifluoromethyl)benzene. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under photolytic or thermal conditions.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene**.

Experimental Protocol: Synthesis of **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene**

The following is a generalized experimental protocol based on established methods for benzylic bromination.[\[10\]](#)

Materials:

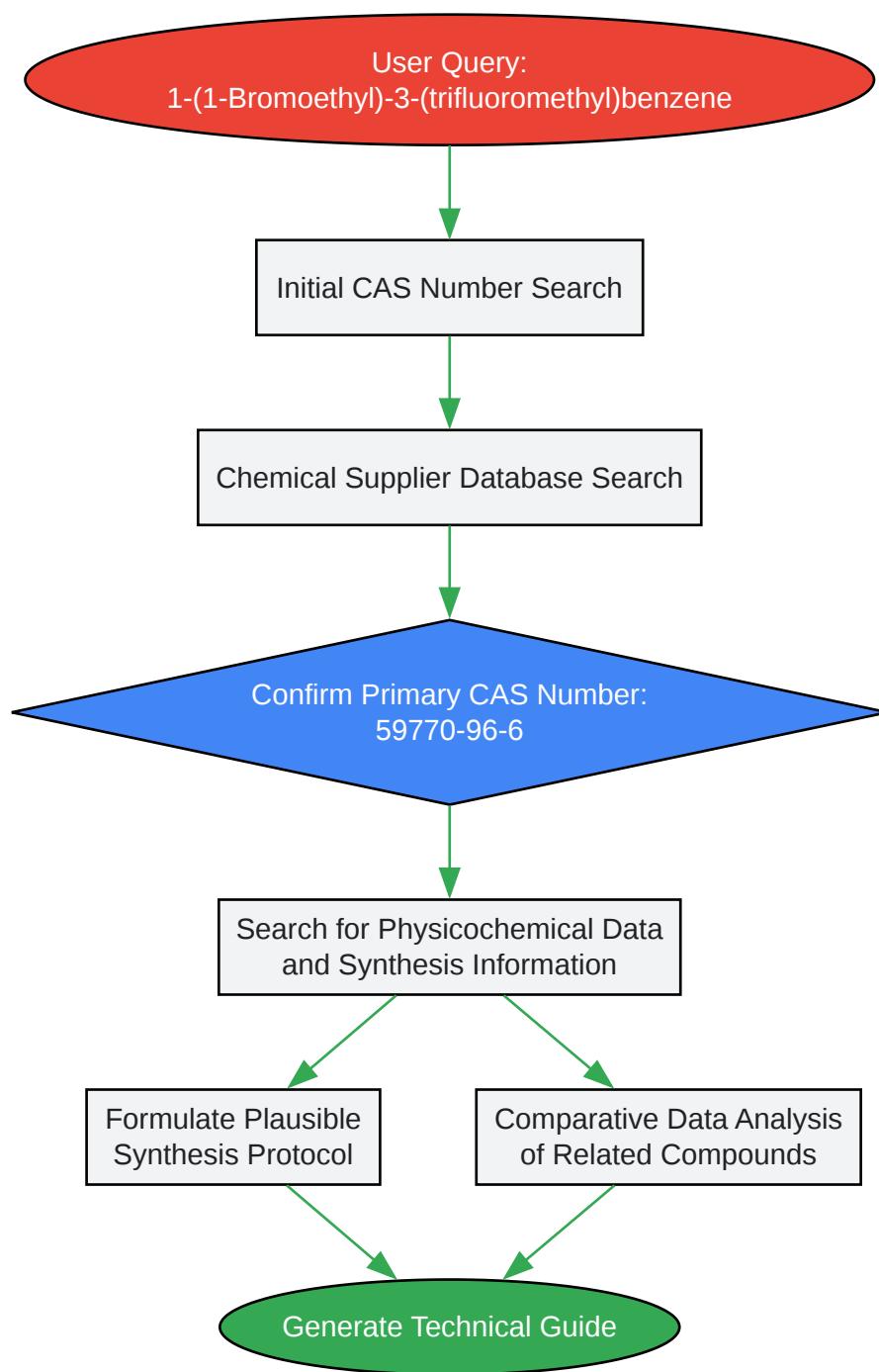
- 1-ethyl-3-(trifluoromethyl)benzene
- N-bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
- Carbon tetrachloride (CCl₄), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- UV lamp (if photolytic initiation is used)
- Separatory funnel
- Rotary evaporator
- Standard glassware for workup and purification

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-ethyl-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous carbon tetrachloride.
- Addition of Reagents: Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.
- Reaction Initiation and Progression: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) to initiate the radical chain reaction. Alternatively, the reaction can be initiated at a lower temperature or room temperature by irradiation with a UV lamp. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the consumption of the starting material.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.
- Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary


evaporator. The crude product can be purified by vacuum distillation to yield pure **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene**.

Safety Precautions:

- This reaction should be performed in a well-ventilated fume hood.
- Carbon tetrachloride is a toxic and environmentally hazardous solvent; appropriate handling and disposal procedures must be followed. Alternative solvents such as acetonitrile can also be considered.
- NBS is a lachrymator and should be handled with care.
- Organic peroxides like BPO can be explosive under certain conditions.
- Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Logical Workflow for Compound Identification

The process of identifying and gathering information about a specific chemical compound like **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene** follows a structured workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the identification and data compilation of a chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 59770-96-6 | MFCD00018050 | 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene [aaronchem.com]
- 2. 3-(1-BROMOETHYL)BENZOTRIFLUORIDE | 59770-96-6 [m.chemicalbook.com]
- 3. 59770-96-6 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene 3-(1-溴乙基)三氟甲苯 -Win-Win Chemical [win-winchemical.com]
- 4. 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene|CAS 59770-96-6 [benchchem.com]
- 5. alpha-Methyl-3-trifluoromethylbenzyl bromide,(CAS# 68120-41-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. 68120-41-2 CAS MSDS (-METHYL-3-TRIFLUOROMETHYLBENZYL BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Your Inquiry on 1-(1-bromoethyl)-3-(trifluoromethyl)benzene | Chemical-Suppliers [chemical-suppliers.eu]
- 8. chemicalpoint.eu [chemicalpoint.eu]
- 9. 59770-96-6 Cas No. | alpha-Methyl-3-trifluoromethylbenzyl bromide | Matrix Scientific [matrix.staging.1int.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [1-(1-Bromoethyl)-3-(trifluoromethyl)benzene CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272926#1-1-bromoethyl-3-trifluoromethyl-benzene-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com